molecular formula C18H17FN2O B12463320 5-(4-Tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-(4-Tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12463320
M. Wt: 296.3 g/mol
InChI Key: RBSGOLDGRZDKAH-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-(4-Tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-tert-butylbenzohydrazide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(4-Tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as a pharmacophore in drug design and development.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-(4-Tert-butylphenyl)-1,2,4-oxadiazole: Lacks the fluorophenyl group, which may result in different chemical and biological properties.

    3-(4-Fluorophenyl)-1,2,4-oxadiazole:

    5-Phenyl-1,2,4-oxadiazole: A simpler structure without the tert-butyl and fluorophenyl groups, leading to different properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.

Properties

Molecular Formula

C18H17FN2O

Molecular Weight

296.3 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17FN2O/c1-18(2,3)14-8-4-13(5-9-14)17-20-16(21-22-17)12-6-10-15(19)11-7-12/h4-11H,1-3H3

InChI Key

RBSGOLDGRZDKAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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